molecular formula C12H10ClNO B7936877 5-Chloro-2-(3-methylphenoxy)pyridine

5-Chloro-2-(3-methylphenoxy)pyridine

Cat. No.: B7936877
M. Wt: 219.66 g/mol
InChI Key: YYCLAVWODBKKDE-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methylphenoxy)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a 3-methylphenoxy group at the 2-position. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methylphenoxy)pyridine typically involves the reaction of 5-chloropyridine-2-ol with 3-methylphenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation or crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methylphenoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include 5-amino-2-(3-methylphenoxy)pyridine or 5-thio-2-(3-methylphenoxy)pyridine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 5-chloro-2-(3-methylphenoxy)piperidine.

Scientific Research Applications

5-Chloro-2-(3-methylphenoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methylphenoxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-Chloro-2-(4-methylphenoxy)pyridine
  • 2-Chloro-5-(methylphenoxy)pyridine

Uniqueness

5-Chloro-2-(3-methylphenoxy)pyridine is unique due to the specific positioning of the chlorine atom and the 3-methylphenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

5-Chloro-2-(3-methylphenoxy)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorine atom and a 3-methylphenoxy group. Its molecular formula is C12H10ClNO, and it has a molecular weight of approximately 233.67 g/mol. The presence of the chloro and phenoxy groups is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer models.
  • Receptor Modulation : It may also act as a modulator for certain receptors, impacting signaling pathways that are crucial for cellular functions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : In tests against L1210 mouse leukemia cells, compounds similar to this compound showed potent inhibition of cell proliferation with IC50 values in the nanomolar range .
  • Mechanistic Insights : The growth inhibition was linked to the compound's ability to interfere with nucleotide metabolism, suggesting that it may function through pathways involving nucleotide release and subsequent incorporation into DNA synthesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that derivatives of this compound display antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties .
CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus62.5
Escherichia coli78.12

Case Studies

  • Study on Anticancer Effects : A study published in PubMed explored the effects of similar pyridine derivatives on leukemia cells, demonstrating their potential as chemotherapeutic agents through enzyme inhibition pathways .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of phenoxy-pyridine derivatives, highlighting their effectiveness against resistant bacterial strains, which is crucial in the context of increasing antibiotic resistance .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

CompoundBiological ActivityNotes
5-Chloro-2-(4-methylphenoxy)pyridineModerate anticancerSimilar structure
5-Bromo-2-(3-methylphenoxy)pyridineHigher antimicrobialBromine substitution increases activity
5-Iodo-2-(3-methylphenoxy)pyridineLower cytotoxicityIodine reduces enzyme binding affinity

Properties

IUPAC Name

5-chloro-2-(3-methylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCLAVWODBKKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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